Higher Lethal Dose Threshold vs. Racemic Bupivacaine in Preclinical Models
In preclinical safety studies, levobupivacaine demonstrates a significantly higher threshold for lethal cardiotoxicity compared to racemic bupivacaine. This is a direct consequence of the removal of the more toxic R(+)-enantiomer .
| Evidence Dimension | Intravascular dose required to cause lethality |
|---|---|
| Target Compound Data | Higher dose required (quantified difference below) |
| Comparator Or Baseline | Racemic bupivacaine |
| Quantified Difference | Almost 78% more levobupivacaine was required to cause death in an awake sheep model. |
| Conditions | Awake sheep model, intravascular administration |
Why This Matters
This provides a key safety differentiator for procurement, especially in settings with a higher risk of accidental intravascular injection (e.g., epidural anesthesia), by offering a quantifiably wider therapeutic window.
- [1] Gristwood RW. Cardiac and CNS toxicity of levobupivacaine: strengths of evidence for advantage over bupivacaine. Drug Saf. 2002;25(3):153-63. View Source
